molecular formula C12H15FO4 B13668434 Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13668434
M. Wt: 242.24 g/mol
InChI Key: ZZQLUARPEKHVKZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring

Preparation Methods

The synthesis of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate typically involves several steps. One common method includes the esterification of 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Biological Activity

Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H13F1O4
  • Molar Mass : Approximately 242.23 g/mol
  • Functional Groups : The compound contains a hydroxy group, an ethyl ester, and a fluorinated aromatic ring, which contribute to its unique reactivity and biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown that they can scavenge free radicals effectively, thus reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

Compounds with similar phenolic structures have been reported to exhibit anti-inflammatory properties. For instance, the mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . Although direct studies on this compound are lacking, its structural characteristics suggest potential for similar effects.

Study on Related Compounds

A study focusing on phenolic compounds derived from Extra Virgin Olive Oil (EVOO) highlighted their biological activities, including antioxidant and anti-inflammatory effects . The findings support the hypothesis that structurally related compounds may share similar beneficial properties.

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in oxidative stress response and inflammation pathways. The stability of these interactions could indicate therapeutic potential in oxidative stress-related diseases .

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundPredicted highLimited data availablePotential based on structure
Ethyl GallateHigh (DPPH assay)Effective against skin pathogensSignificant inhibition of cytokines
HydroxytyrosolHigh (DPPH assay)Effective against bacteriaModulates inflammatory pathways

Properties

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 3-(2-fluoro-5-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

ZZQLUARPEKHVKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OC)F)O

Origin of Product

United States

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